

Technical Safety & Handling Guide: 2-Amino-3-propylbenzotrile

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Compound of Interest

Compound Name: 2-Amino-3-propylbenzotrile

CAS No.: 114345-14-1

Cat. No.: B038181

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Executive Summary

This guide provides a technical framework for the safe handling, storage, and manipulation of **2-Amino-3-propylbenzotrile**.^{[1][2][3]} As a specialized intermediate often employed in the synthesis of bioactive quinazolines and heterocycles, this compound presents a dual-hazard profile combining the hematological risks of anilines with the metabolic toxicity of nitriles.^{[1][2]}

Critical Note on Data Sources: Direct toxicological data for the specific 3-propyl isomer is limited in public registries.^{[2][3][4]} Consequently, this guide utilizes Read-Across Toxicology, extrapolating safety parameters from the homologous series (2-aminobenzotrile, 2-amino-3-methylbenzotrile) and applying adjustment factors for the increased lipophilicity conferred by the propyl chain.^{[1][2][3]}

Part 1: Chemical Identity & Physicochemical Profile^{[3][4][5]}

Understanding the molecule's structure is the first step in predicting its behavior in the glovebox or fume hood.^{[3][4]}

Property	Value / Prediction	Significance
Chemical Structure	Aniline core, Nitrile (C-1), Propyl (C-3)	Nitrile: Acid-sensitive (HCN risk).[1][2][3] Aniline: Oxidation sensitive.[2][3][4]
Molecular Formula	C ₁₀ H ₁₂ N ₂	--
Molecular Weight	160.22 g/mol	Heavier than parent (118.14 g/mol); lower volatility.[1][3][4]
Physical State	Low-melting Solid or Viscous Oil	Predicted.[2][3][4] The propyl chain disrupts crystal packing compared to methyl analogs. [3][4]
Lipophilicity (LogP)	~2.8 - 3.1 (Predicted)	High. Significantly more lipophilic than 2-aminobenzonitrile (LogP ~1.5). [2][3][4]
Boiling Point	>280°C (Predicted)	Low vapor pressure, but aerosols remain a risk.[1][3][4]

Structural Causality

The propyl group at the C-3 position is the critical differentiator.[2][3] While the parent 2-aminobenzonitrile is moderately polar, the propyl chain acts as a "grease" anchor.[2][3]

- Impact: It facilitates rapid transport across the stratum corneum (skin barrier).[3][4]
- Result: Dermal exposure is a higher risk vector for this specific isomer than for its lower-molecular-weight congeners.[2][3][4]

Part 2: Toxicological Assessment & Hazard Identification[1][3][4]

This section details the mechanism of toxicity, moving beyond simple hazard codes.

The Aniline Vector: Methemoglobinemia

Like all lipophilic anilines, **2-amino-3-propylbenzotrile** can undergo hepatic N-oxidation.[2][3]

- Mechanism: The metabolite (N-hydroxylamine) oxidizes ferrous hemoglobin (Fe^{2+}) to ferric hemoglobin (Fe^{3+}).[1][2][3][4]
- Clinical Effect: Methemoglobinemia (MetHb).[3][4] Blood loses oxygen-carrying capacity.[2][3][4]
- Symptom: Cyanosis (blue skin/lips) without respiratory distress initially.[3][4]

The Nitrile Vector: Metabolic Cyanide Release

While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (Cytochrome P450) can liberate the cyanide ion (CN^-) over time.[1][4]

- Risk Level: Moderate.[2][3][4] The release is slower than inorganic cyanides, often delaying symptoms for hours.[1][3][4]
- Synergy: The propyl group enhances cellular uptake, potentially increasing the intracellular concentration before metabolism occurs.[1][3][4]

Hazard Classification (GHS - Extrapolated)

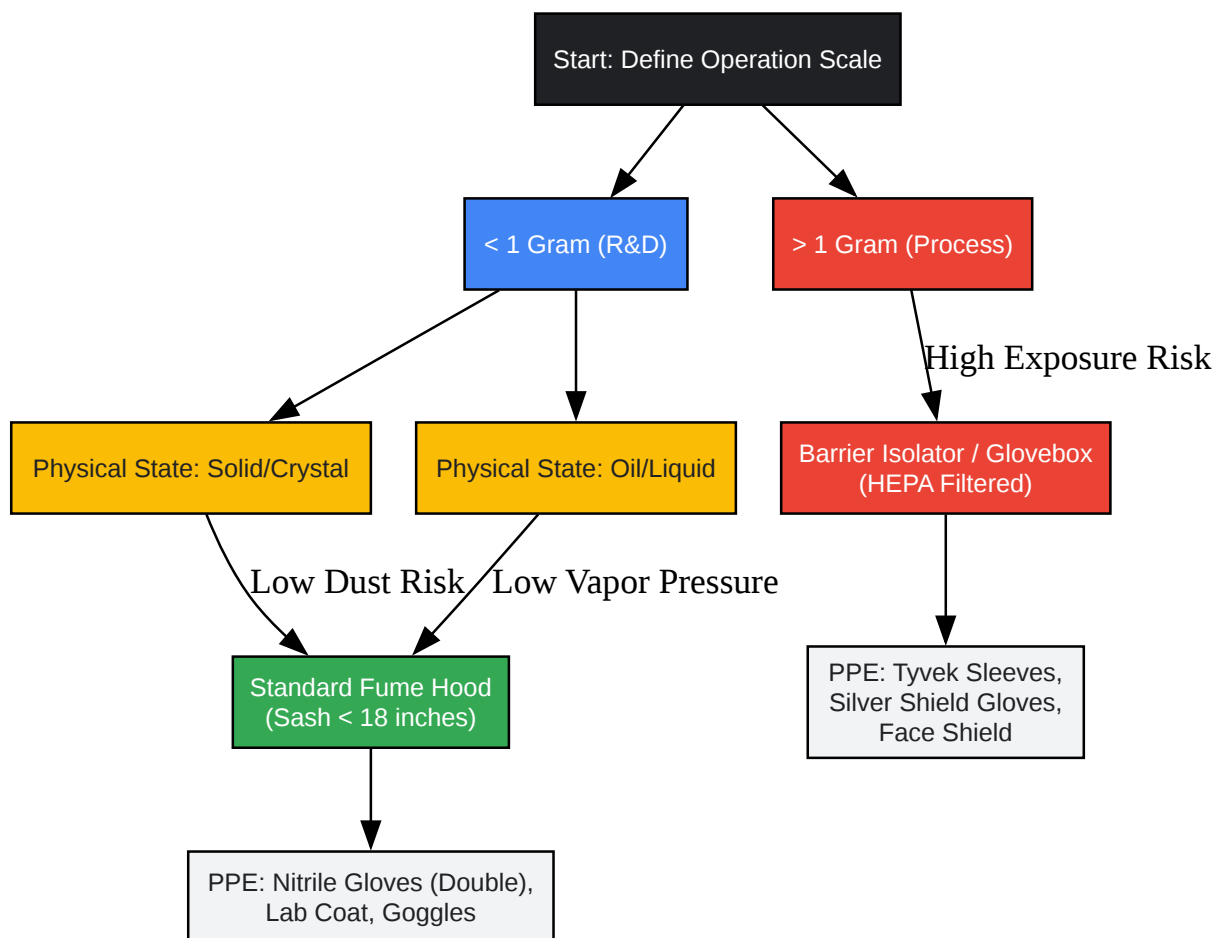
- Acute Tox. 4 (Oral/Dermal/Inhalation): Harmful if swallowed or in contact with skin.[3][4]
- Skin Irrit. 2 / Eye Irrit.[2][3][4] 2A: Causes skin and serious eye irritation.[3][4][5]
- STOT SE 3: May cause respiratory irritation.[2][3][4][5]

Part 3: Engineering Controls & PPE[1][3][4]

Trustworthiness in safety comes from redundancy.[2][3][4] We do not rely on PPE alone; we rely on the Hierarchy of Controls.[3][4]

Visualization: Safety Decision Logic

The following diagram illustrates the decision matrix for handling this compound based on scale and state.



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Caption: Decision logic for engineering controls based on operational scale and physical state.

PPE Specifications[1][3][7][8][9][10]

- Gloves: Do NOT use Latex.[2][3][4] The lipophilic propyl chain will permeate latex rapidly.[3][4]
 - Recommendation: Double-gloving with Nitrile (minimum 5 mil).[2][3][4] For procedures >30 minutes, use Laminate film (Silver Shield) under outer nitrile gloves.[1][3][4]

- Respiratory: If working outside a hood (not recommended), a Full-Face Respirator with ABEK-P3 filters is required (Organic Vapor + Acid Gas + Particulate).[1][2][3]

Part 4: Operational Protocols (Self-Validating Systems)

This protocol focuses on the synthesis of Quinazolines, the primary application of this intermediate.[1][4]

Workflow: Synthesis & Handling Loop



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Caption: Operational workflow emphasizing rapid solubilization to minimize dust exposure.

Step-by-Step Protocol

1. Weighing & Transfer (The Critical Step)[1][2]

- Risk: Dry powder/crystal inhalation is the highest risk.[3][4]
- Protocol:
 - Place the receiving flask inside the balance enclosure or fume hood.[3][4]
 - Use an anti-static gun on the spatula and flask neck.[3][4] Static charge can cause "jumping" of the lightweight organic crystals.[3][4]
 - Self-Validation: Wipe the exterior of the flask with a solvent-dampened tissue (white).[2][3][4] If the tissue shows color/residue, your transfer technique failed; re-clean and review technique.[1][3][4]

2. Reaction Setup (Quinazoline Synthesis Context)

- Context: Often reacted with aldehydes or amidines.[2][3][4]

- Precaution: Avoid strong acids (HCl/H₂SO₄) unless the reaction is temperature-controlled.[2][3][4]
 - Why? Acidic hydrolysis of the nitrile group (–CN) yields the amide/acid, but under extreme heat/stress, can liberate trace HCN.[1]
- Venting: Connect the reaction vessel to a scrubber (bleach trap) if heating >100°C, to neutralize any fugitive volatile nitriles.[1][3][4]

3. Waste Management

- Segregation: Do not mix with "Oxidizing Waste." [2][3][4]
 - Reason: Nitric acid + Aniline derivatives = potential hypergolic/explosive reaction or formation of diazonium salts which are unstable.[2][3][4]
- Labeling: Clearly tag waste as "Toxic: Nitrile/Aniline Derivative."

Part 5: Emergency Response

Spill Cleanup[1][3][9]

- Evacuate the immediate area.
- Don PPE: Double nitrile gloves, tyvek suit, respirator.[1][3][4]
- Neutralize: Cover spill with a 1:1 mixture of sand and soda ash (sodium carbonate).[2][3][4]
 - Why? Soda ash prevents acidification of the nitrile (preventing HCN release) while the sand absorbs the liquid/oil.[3][4]
- Collect: Scoop into a wide-mouth jar. Do not use a vacuum cleaner (aerosol generation).[3][4]

First Aid (Medical Surveillance)[1][2][3][4]

- Inhalation/Ingestion: Transport to ER immediately. Inform medical staff of "Aniline/Nitrile Exposure".

- Antidote Awareness:
 - Standard cyanide kits (Hydroxocobalamin) are generally reserved for confirmed cyanide poisoning.[3][4]
 - Methylene Blue is the specific antidote for Aniline-induced Methemoglobinemia.[2][3][4]
 - Researcher Note: Ensure your occupational health provider has Methylene Blue available if you are scaling up (>10g).[3][4]

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